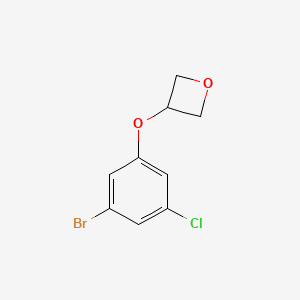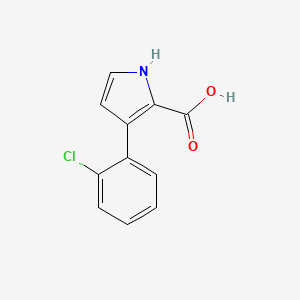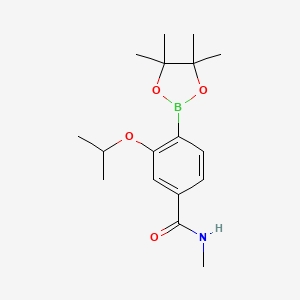
Ethyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD31735619 is a chemical compound with unique properties that have garnered interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD31735619 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic routes typically include:
Initial Reactant Preparation: The starting materials are prepared under controlled conditions to ensure purity.
Reaction Conditions: The reactions are carried out under specific temperatures, pressures, and in the presence of catalysts to facilitate the desired chemical transformations.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the required purity.
Industrial Production Methods
In an industrial setting, the production of MFCD31735619 is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Preparation of Reactants: Large quantities of starting materials are prepared and stored.
Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Automated Purification Systems: Advanced purification systems are used to handle large volumes of product efficiently.
化学反応の分析
Types of Reactions
MFCD31735619 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Various catalysts such as palladium on carbon or platinum oxide are used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of MFCD31735619, while reduction may produce various reduced derivatives.
科学的研究の応用
MFCD31735619 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of MFCD31735619 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Target Molecules: It binds to specific proteins or enzymes, altering their activity.
Modulating Pathways: It affects various biochemical pathways, leading to changes in cellular functions.
Inducing Biological Responses: The compound can induce specific biological responses, such as cell signaling or gene expression.
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
ethyl 3-pyridin-4-yl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)11-10(5-8-14-11)9-3-6-13-7-4-9/h3-8,14H,2H2,1H3 |
InChIキー |
WOYSZAGZNZSGRX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C=CN1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]cyclopropanesulfonamide](/img/structure/B13720567.png)

![(1S,2R,9R)-11-methyl-7,11-diazatricyclo[7.3.1.02,7]tridecane](/img/structure/B13720584.png)

![sodium;1-[(4aR,6R,7aS)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13720601.png)

![[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13720609.png)





